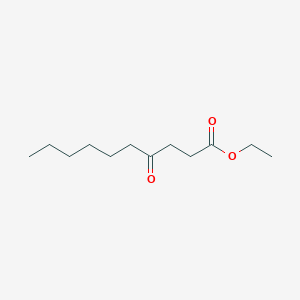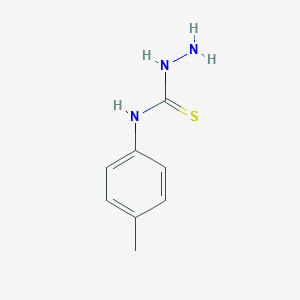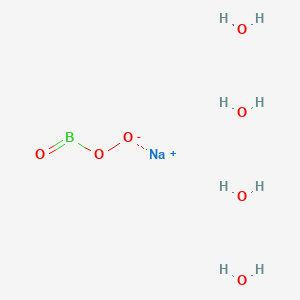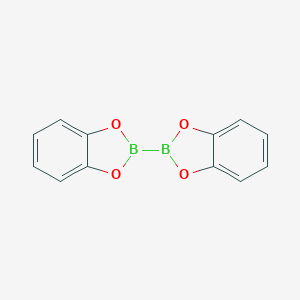
Bis(catecholato)diboron
Übersicht
Beschreibung
Bis(catecholato)diboron, also known as 2,2’-bi-1,3,2-benzodioxaborole, is a chemical compound with the formula C12H8B2O4 . It is used as a reagent in metal-catalyzed diboration reactions of olefins and alkynes .
Synthesis Analysis
Bis(catecholato)diboron can be synthesized by the reaction of catechol with commercially available tetrakis(dimethylamino)diboron, followed by treatment with anhydrous HCl to yield the desired product and dimethylamine hydrochloride .Molecular Structure Analysis
The electronic properties of Bis(catecholato)diboron have been studied using photoemission (XPS) and near edge X-ray absorption spectroscopy (NEXAFS) experiments, as well as DFT calculations .Chemical Reactions Analysis
Bis(catecholato)diboron is used in metal-catalyzed and metal-free synthetic processes involving diboron(4) compounds as the reactants. These processes are key for the synthesis of molecules containing B–C bonds .Physical And Chemical Properties Analysis
Bis(catecholato)diboron has a molecular weight of 237.8 g/mol . It is sparingly soluble in common organic solvents . The melting point is between 195–198°C, and it sublimates at 120–130°C under a pressure of 10^-4 mm Hg .Wissenschaftliche Forschungsanwendungen
- Application : Revealing the electronic properties of the B–B bond .
- Method : The electronic properties of a diboron molecule, namely bis(catecholato)diboron, have been studied by comparing the results of photoemission (XPS) and near edge X-ray absorption spectroscopy (NEXAFS) experiments with the outcome of DFT calculations .
- Results : The transitions to π (B–B) bonding and π* (B–B) anti-bonding final states represent the most relevant probe of the chemistry of the molecule .
- Application : Arylboronic acids and esters are invaluable tools for the chemical community .
- Method : These powerful reagents are used for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction .
- Results : This application has not provided specific results or outcomes .
- Application : Bis(catecholato)diboron can be used as a corrosion inhibitor to prevent metal oxidation and corrosion .
- Method : The specific method of application is not provided .
- Results : This application has not provided specific results or outcomes .
- Application : Bis(catecholato)diboron can be used as an intermediate in dye production .
- Method : The specific method of application is not provided .
- Results : This application has not provided specific results or outcomes .
Physical Chemistry
Organic Chemistry
Corrosion Inhibitor
Dye Intermediate
Photosensitizer
- Electron-Donor-Acceptor Complexes
- Application : The formation of electron-donor-acceptor complexes .
- Method : N-alkylpyridinium salts and bis(catecholato)diboron form electron-donor-acceptor complexes. This enables photoinduced single-electron transfer and fragmentation to carbon-centered radicals, which are subsequently borylated .
- Results : This mild and operationally simple deaminative borylation allows a diverse range of readily available compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBQOWXCLDXZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)B3OC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392951 | |
| Record name | Bis(catecholato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(catecholato)diboron | |
CAS RN |
13826-27-2 | |
| Record name | Bis(catecholato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-1,3,2-benzodioxaborol-2-yl)-2H-1,3,2-benzodioxaborole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



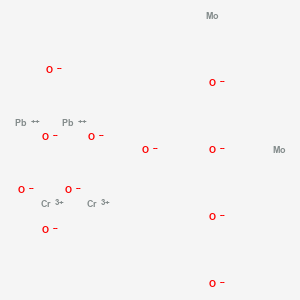
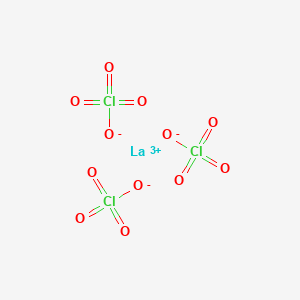
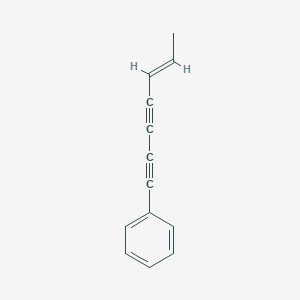
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
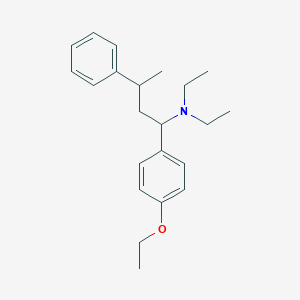
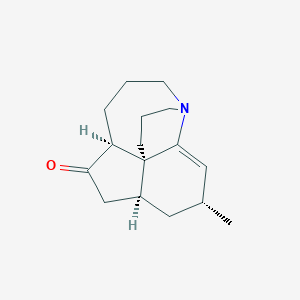
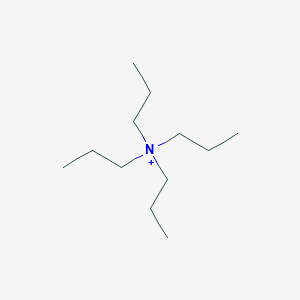
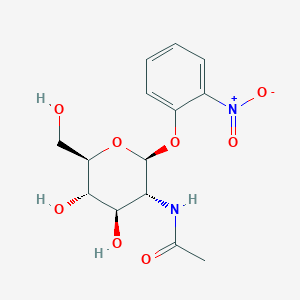
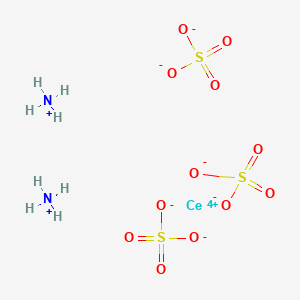
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
